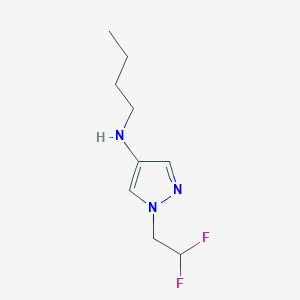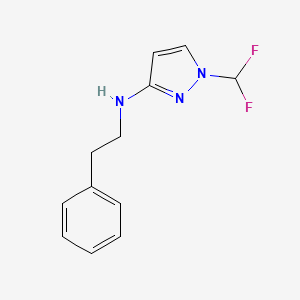
N-butyl-1-methyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-methyl-1H-pyrazol-3-amine can be achieved through several methods. One common approach involves the condensation of 3-amino-1-methyl-1H-pyrazole with butyl halides under basic conditions. This reaction typically requires a solvent such as ethanol and a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Various amine derivatives.
Substitution: Different alkyl or aryl substituted pyrazoles.
Aplicaciones Científicas De Investigación
N-butyl-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules.
Medicine: This compound is explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of N-butyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed .
Comparación Con Compuestos Similares
Similar Compounds
3-amino-1-methyl-1H-pyrazole: A precursor in the synthesis of N-butyl-1-methyl-1H-pyrazol-3-amine.
N-butyl-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group and amine functionality make it a versatile intermediate for further chemical modifications .
Propiedades
Fórmula molecular |
C8H15N3 |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
N-butyl-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-3-4-6-9-8-5-7-11(2)10-8/h5,7H,3-4,6H2,1-2H3,(H,9,10) |
Clave InChI |
RVDGZSGFUQEDLV-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=NN(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3,5-difluorophenyl)methyl]amine](/img/structure/B11737379.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737380.png)

![3-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11737396.png)
![ethyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11737400.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11737408.png)
![ethyl (2Z)-2-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)acetate](/img/structure/B11737412.png)
![1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11737413.png)
![N-[2-(dimethylamino)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B11737417.png)

![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737425.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737429.png)

amine](/img/structure/B11737451.png)
